4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
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Scientific Research Applications
Analytical Method Development
A sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma highlights the importance of analytical techniques in quantifying compounds with similar chemical structures, including 4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one, for pharmacokinetic studies. This methodology involves liquid-liquid extraction followed by pre-column derivatization and HPLC with fluorescence detection, illustrating the compound's analytical relevance in biomedical research (Kline, Kusma, & Matuszewski, 1999).
Receptor Ligand Binding
Research on 1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives, including similar structures to the compound of interest, has identified them as having high binding affinities for serotonin receptors, such as 5-HT(6). This discovery is significant for developing new therapeutic agents targeting neurological and psychiatric disorders (Park et al., 2011).
Atypical Antipsychotic Agents
A novel series of (piperazin-1-yl-phenyl)-arylsulfonamides, related to this compound, demonstrated high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating their potential as atypical antipsychotic agents. This research underscores the compound's relevance in exploring new treatments for psychiatric disorders (Park et al., 2010).
Computational Chemistry Applications
The compound's structure has been used in computational studies to understand its electronic properties and chemical reactivity. These studies, including density functional theory (DFT) analyses, provide insights into the molecular behavior, stability, and interaction potential of similar compounds, which are critical for rational drug design and material science (Gültekin et al., 2020).
Molecular Interaction Studies
Investigations into the tautomeric properties and molecular interactions of related compounds, such as controlled shifts in tautomeric equilibrium upon protonation/deprotonation, highlight the compound's role in advancing our understanding of chemical and pharmaceutical sciences. These studies provide valuable information on the dynamic behavior of molecules under different conditions and their implications for drug design (Deneva et al., 2013).
Properties
IUPAC Name |
4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-2-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-22-19(17-10-6-12-23(13-17)28(2,26)27)21-24(20(22)25)14-16-9-5-8-15-7-3-4-11-18(15)16/h3-5,7-9,11,17H,6,10,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMUUMHUBUYNHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC3=CC=CC=C32)C4CCCN(C4)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.